
(1,1-Difluoro-2-iodoethyl)benzene
概要
説明
(1,1-Difluoro-2-iodoethyl)benzene is a complex organic compound with the molecular formula C8H6F2I. It is a derivative of benzene, characterized by the presence of fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoro-2-iodoethyl)benzene typically involves the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. This process generates gem-difluorinated alkynes and proceeds in the presence of catalytic amounts of copper iodide in dimethylformamide under ligand-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organozinc reagents and difluorocarbene precursors, such as bromodifluoromethyltrimethylsilane or potassium bromodifluoroacetate, to achieve the desired difluorinated structure .
化学反応の分析
Types of Reactions: (1,1-Difluoro-2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different fluorinated and iodinated compounds.
科学的研究の応用
(1,1-Difluoro-2-iodoethyl)benzene has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and iodine substitution on biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1,1-Difluoro-2-iodoethyl)benzene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
類似化合物との比較
1,2-Difluorobenzene: A simpler fluorinated benzene derivative with similar reactivity.
2-Iodoethylbenzene: Lacks the fluorine atoms but shares the iodine substitution on the ethyl group.
1,1-Difluoro-2-bromoethylbenzene: Similar structure but with bromine instead of iodine.
Uniqueness: (1,1-Difluoro-2-iodoethyl)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
特性
IUPAC Name |
(1,1-difluoro-2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBDOZIXAWAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



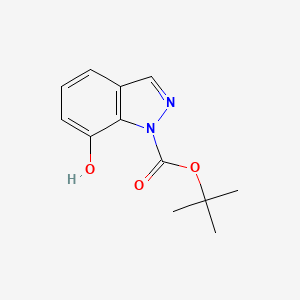
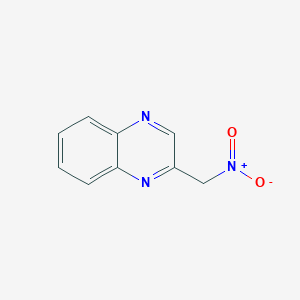
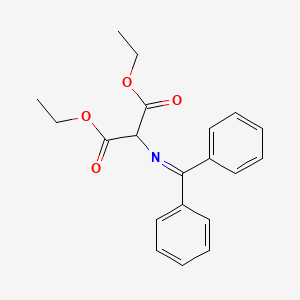

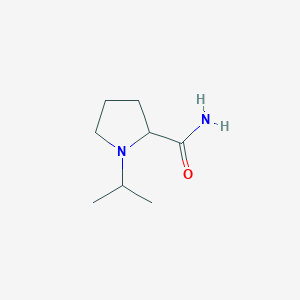
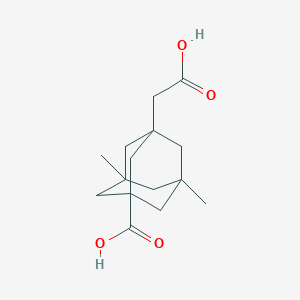
![8-fluoro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B3098576.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)



![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)

